molecular formula C18H10Cl4 B14175214 4'-Phenyl-2,3,4,5-tetrachlorobiphenyl CAS No. 88966-72-7

4'-Phenyl-2,3,4,5-tetrachlorobiphenyl

Cat. No.: B14175214
CAS No.: 88966-72-7
M. Wt: 368.1 g/mol
InChI Key: FJWNIBCKNYIBRG-UHFFFAOYSA-N
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Description

4’-Phenyl-2,3,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual compounds with varying degrees of chlorination. These compounds are known for their environmental persistence, bioaccumulation, and potential adverse health effects. 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl is one of the many congeners of polychlorinated biphenyls and is characterized by the presence of four chlorine atoms attached to the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired degree of chlorination.

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl, was historically carried out by the direct chlorination of biphenyl in the presence of a catalyst. The process involved the continuous addition of chlorine gas to a biphenyl solution, with the degree of chlorination controlled by adjusting the reaction time and temperature. due to environmental and health concerns, the production of polychlorinated biphenyls has been banned or severely restricted in many countries.

Chemical Reactions Analysis

Types of Reactions

4’-Phenyl-2,3,4,5-tetrachlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reductive dechlorination can occur, leading to the formation of lower chlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reductive dechlorination can be achieved using metal catalysts such as palladium or microbial processes.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Hydroxylated biphenyls.

    Reduction: Lower chlorinated biphenyls.

    Substitution: Biphenyl derivatives with various functional groups.

Scientific Research Applications

4’-Phenyl-2,3,4,5-tetrachlorobiphenyl has been studied extensively in scientific research due to its environmental persistence and potential health effects. Some of its applications include:

    Environmental Chemistry: Used as a model compound to study the environmental fate and transport of polychlorinated biphenyls.

    Toxicology: Investigated for its toxic effects on various organisms, including humans, to understand the health risks associated with polychlorinated biphenyl exposure.

    Bioremediation: Studied for its potential to be degraded by microorganisms, which can be used in bioremediation strategies to clean up contaminated sites.

    Analytical Chemistry: Used as a standard compound in the development of analytical methods for detecting and quantifying polychlorinated biphenyls in environmental samples.

Mechanism of Action

The mechanism of action of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl involves its interaction with cellular components, leading to various biological effects. The compound can bind to the aryl hydrocarbon receptor, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of polychlorinated biphenyls. The metabolites formed can further interact with cellular components, leading to oxidative stress, disruption of endocrine function, and other toxic effects.

Comparison with Similar Compounds

4’-Phenyl-2,3,4,5-tetrachlorobiphenyl can be compared with other similar polychlorinated biphenyl congeners, such as:

    2,3,4,5-Tetrachlorobiphenyl: Similar in structure but lacks the phenyl group at the 4’ position.

    3,3’,4,4’-Tetrachlorobiphenyl: Differently substituted, with chlorines at the 3 and 4 positions on both phenyl rings.

    2,2’,4,4’-Tetrachlorobiphenyl: Chlorines are substituted at the 2 and 4 positions on both phenyl rings.

The uniqueness of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl lies in its specific substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects.

Properties

CAS No.

88966-72-7

Molecular Formula

C18H10Cl4

Molecular Weight

368.1 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(4-phenylphenyl)benzene

InChI

InChI=1S/C18H10Cl4/c19-15-10-14(16(20)18(22)17(15)21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H

InChI Key

FJWNIBCKNYIBRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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